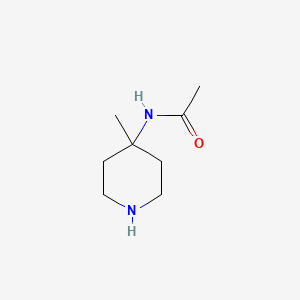

N-(4-methylpiperidin-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a methyl group and an acetamide group attached to the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Acetylation of 4-methylpiperidine: The compound can be synthesized by reacting 4-methylpiperidine with acetic anhydride or acetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction of this compound: Another method involves the reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

Reduction Products: Reduced forms such as 4-methylpiperidine.

Substitution Products: Derivatives where the acetamide group is replaced by other functional groups.

科学的研究の応用

N-(4-methylpiperidin-4-yl)acetamide is a chemical compound with potential applications in scientific research, particularly in the context of neurological and psychiatric disorders .

Monoamine Receptor Modulation

- Serotonin Receptors this compound derivatives can affect monoamine receptors, including serotonin receptors, and may act as inverse agonists and antagonists at the 5-HT2A subtype of human serotonin receptors .

- Neurological Functions Serotonin is a neurotransmitter and neuromodulator implicated in behaviors and responses such as sleeping, eating, locomotion, pain perception, learning, memory, sexual behavior, body temperature control, and blood pressure regulation . It also plays a role in the control systems of peripheral nociceptors and functions in cardiovascular, hematological, and gastrointestinal systems .

- Disease Treatment this compound compounds can modulate 5-HT2A receptor-mediated events and may be useful for treating neuropsychiatric diseases such as schizophrenia, depression, anxiety, sleep disorders, appetite disorders, affective disorders (major depression, bipolar disorder), depression with psychotic features, and Tourette's Syndrome . They may also be beneficial for treating drug-induced psychoses and psychoses secondary to neurodegenerative disorders like Alzheimer's or Huntington's Disease, as well as hypertension, migraine, vasospasm, ischemia, and thrombotic conditions .

Anticonvulsant Activity

- Seizure Prevention Some acetamide derivatives have demonstrated anticonvulsant activity and the ability to prevent seizure spread at low doses in mice .

Opioid Receptor Interactions

- Opioid Ligands this compound is used in the design and synthesis of novel opioid ligands based on the 4-anilidopiperidine scaffold to study the biological effects of substituents on μ and δ opioid receptor interactions .

- Binding Affinity Derivatives containing amino, acetamide, and hydroxyl substitutions showed binding affinity towards the μ opioid receptor .

Adenosine Receptor Antagonists

- CNS Modulation In the central nervous system, adenosine regulates physiological functions as a modulator . Derivatives containing 1-methylpiperidin-4-yl were among the most stable compounds in a series of analogues .

- Plasma and Brain Concentrations A study found that a compound containing 1-methylpiperidin-4-yl displayed good plasma and brain concentrations, and a good brain/plasma ratio after oral administration in rats .

作用機序

N-(4-methylpiperidin-4-yl)acetamide is similar to other piperidine derivatives, such as N-(1-methylpiperidin-4-yl)acetamide and N-(4-methylpiperidin-4-yl)benzamide. These compounds share the piperidine ring structure but differ in the substituents attached to the ring. The presence of the methyl group and the acetamide group in this compound gives it unique chemical and biological properties compared to its analogs.

類似化合物との比較

N-(1-methylpiperidin-4-yl)acetamide

N-(4-methylpiperidin-4-yl)benzamide

N-(1-methylpiperidin-4-yl)benzamide

生物活性

N-(4-methylpiperidin-4-yl)acetamide, a compound derived from piperidine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an acetamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It has been shown to modulate neurotransmitter systems, particularly:

- Serotonin Receptors : The compound exhibits selective antagonism at 5-HT2A receptors, which are implicated in mood regulation and psychotic disorders. This interaction may contribute to its potential use in treating conditions such as anxiety and depression .

- Opioid Receptors : Research indicates that derivatives of this compound can interact with μ and δ opioid receptors, suggesting potential applications in pain management and addiction therapy .

Pharmacological Effects

- Sedative Effects : Studies have demonstrated that this compound can increase slow-wave sleep duration while reducing awakenings after sleep onset. This suggests its potential as a treatment for insomnia .

- Anticancer Activity : Compounds containing the piperidinyl moiety have shown promising results in inhibiting the proliferation of various cancer cell lines, including lung, ovarian, melanoma, and colon cancers. The activity appears to be enhanced when the polar head contains 4-methyl-piperidinyl groups .

- Antiparasitic Activity : Recent investigations into related compounds have indicated that modifications to the piperidine structure can improve aqueous solubility and metabolic stability, enhancing their efficacy against parasitic infections like malaria .

Study 1: Serotonin Receptor Antagonism

A study characterized the pharmacological profile of AC-90179, a derivative of this compound. This compound was shown to act as a selective inverse agonist at the 5-HT2A receptor, demonstrating its potential for treating psychotic disorders without significant side effects associated with traditional antipsychotics .

Study 2: Anticancer Efficacy

Research conducted on a series of novel opioid ligands based on the piperidine scaffold revealed that certain derivatives exhibited significant inhibitory effects on cancer cell lines (A549, SKOV3, A375, LOVO). The presence of 4-methyl-piperidinyl groups was correlated with enhanced anticancer activity compared to other structures .

Data Summary

特性

IUPAC Name |

N-(4-methylpiperidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUQPGPSCSSQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCNCC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。